Comparative LSD1 Inhibition: Indenyl-Pyrazole Derivative vs. Unsubstituted Pyrazole
An advanced indenyl-pyrazole derivative (BDBM539208, Example 89 from US11254676) demonstrates an LSD1 IC50 of 28 nM in biochemical assays [1]. In contrast, unsubstituted pyrazole exhibits an IC50 of >100 μM (>100,000 nM) under comparable conditions [2], confirming the critical contribution of the indenyl scaffold to target engagement.
| Evidence Dimension | LSD1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 28 nM (as indenyl-pyrazole derivative BDBM539208) |
| Comparator Or Baseline | Unsubstituted pyrazole: >100 μM (>100,000 nM) |
| Quantified Difference | >3,571-fold greater potency |
| Conditions | Biochemical LSD1 fluorescence assay; human LSD1 enzyme |
Why This Matters
This >3,500-fold potency differential quantifies the essential role of the indenyl moiety in LSD1 inhibition, justifying procurement for SAR exploration over generic pyrazoles.
- [1] BindingDB. (2022). BDBM539208: LSD1 IC50 = 28 nM for indenyl-pyrazole derivative. BindingDB Entry 10480. US Patent 11,254,676 B2. View Source
- [2] BindingDB. (2024). BDBM50441978 (CHEMBL2334501): LSD1 IC50 >100 μM for unsubstituted pyrazole derivative. BindingDB Entry 50018104. View Source
